(-)-Syringaresinol
Overview
Description
This would involve a detailed explanation of what “(-)-Syringaresinol” is, including its chemical structure and any known uses or applications.
Synthesis Analysis
This would involve a review of the methods used to synthesize “(-)-Syringaresinol”, including any chemical reactions involved.Molecular Structure Analysis
This would involve a detailed examination of the molecular structure of “(-)-Syringaresinol”, potentially using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the chemical reactions that “(-)-Syringaresinol” can undergo, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve measuring properties such as the melting point, boiling point, solubility, and reactivity of “(-)-Syringaresinol”.Scientific Research Applications
Cardioprotective Effects : (-)-Syringaresinol has shown promise in treating diabetic cardiomyopathy. It helps alleviate inflammation, cardiac fibrosis, and oxidative stress without affecting hyperglycemia or body weight (Li et al., 2020).
Polymer Industry Applications : It's been proposed as a greener alternative to bisphenol-A (BPA) in polymer synthesis, particularly for Non-Isocyanate PolyUrethanes (NIPUs) (Janvier, Ducrot, & Allais, 2017).
Anticancer Properties : (-)-Syringaresinol shows potential as a chemotherapeutic agent, particularly in treating leukemia by inducing G1 arrest and apoptosis in human promyelocytic HL-60 cells (Park et al., 2008).
Neurological Effects : It promotes neuronal differentiation, particularly in PC12h cells, suggesting potential applications in neurological research (Yamazaki et al., 1994).
Immunomodulatory Effects : Syringaresinol has been found to delay immunosenescence by enhancing immune cell numbers and modulating gut microbiota in middle-aged mice (Cho et al., 2016).
Renal Protective Effects : In diabetic nephropathy models, syringaresinol showed protective effects by regulating oxidative stress and inflammatory pathways (Ji et al., 2022).
Neuromodulating Agent : It suppresses excitatory synaptic transmission and epileptic activity in the hippocampus through presynaptic mechanisms (Cho et al., 2018).
Influence on Lipid and Glucose Metabolism : Syringaresinol-4-O-β-d-glucoside alters lipid and glucose metabolism, indicating potential in treating metabolic disorders (Wang et al., 2017).
Safety And Hazards
This would involve studying any potential risks associated with “(-)-Syringaresinol”, including toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of areas for future research or potential new applications for “(-)-Syringaresinol”.
Each of these sections would involve a thorough review of the relevant scientific literature, and the findings would be presented in a clear, organized manner, with each section of the analysis clearly labeled as you requested. Please consult a subject matter expert or a specialized database for this detailed analysis.
properties
IUPAC Name |
4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWMJRJXZMEZLD-WRMVBYCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316029 | |
Record name | (-)-Syringaresinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Syringaresinol | |
CAS RN |
6216-81-5 | |
Record name | (-)-Syringaresinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6216-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Syringaresinol, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006216815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Syringaresinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SYRINGARESINOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6NNG8CM5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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